![molecular formula C12H13ClN4 B6457088 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2549056-19-9](/img/structure/B6457088.png)

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

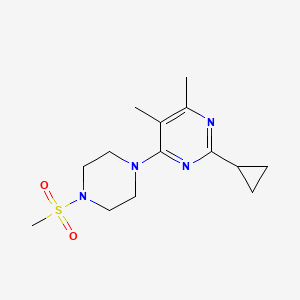

The compound “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine”, involves the use of pyrimidifen as a template according to the principle of bioisosterism . The synthesis, characterization, and activity data of these compounds are presented in various research studies .Aplicaciones Científicas De Investigación

- Chronic Myelogenous Leukemia (CML) : Researchers have explored this compound as a potential template for drug design against CML . Molecular docking studies indicate its affinity for CML treatment, although further research is needed .

- Organic molecules with nonlinear optical properties find applications in optical signal processing. While not directly studied for this compound, similar push–pull molecules containing donor and acceptor groups have been investigated .

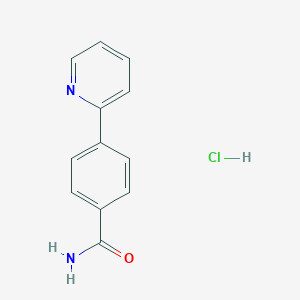

- By masking boronic acids with diethanolamine or N-methyl/N-phenyl diethanolamine, 2-pyridyl moieties can be incorporated into (hetero)biaryls. This method has been used to synthesize related compounds .

Medicinal Chemistry and Drug Design

Nonlinear Optical Materials

Suzuki–Miyaura Coupling

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is Methionine Aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with Methionine Aminopeptidase 1, affecting its ability to remove the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged (Met-Ala) .

Biochemical Pathways

It is understood that the compound’s interaction with methionine aminopeptidase 1 can influence protein synthesis . This could potentially affect various cellular processes and pathways that rely on the proper formation of proteins.

Direcciones Futuras

The future directions for the study of “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” and similar compounds involve further exploration of their fungicidal activity . With the increasing evolution of pesticide resistance, new compounds that have not yet evolved non-target resistance and target resistance are being developed . The study of pyrimidinamine compounds, therefore, remains a hot topic in the pesticide field .

Propiedades

IUPAC Name |

5-chloro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMQZUBTWSWNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457006.png)

![4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457014.png)

![4-(difluoromethyl)-2-methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457022.png)

![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457029.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457039.png)

![4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B6457058.png)

![2-cyclopropyl-4-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457067.png)

![4-tert-butyl-2-cyclopropyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457071.png)

![5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6457076.png)

![2-cyclopropyl-4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457085.png)

![2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6457093.png)

![[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B6457098.png)